3,5-Dichlorosalicylic acid

Description

Contextualization within Halogenated Aromatic Acids

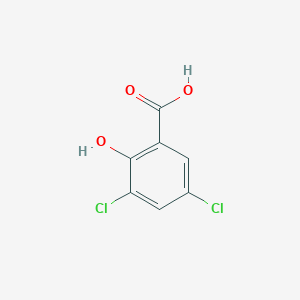

3,5-Dichlorosalicylic acid belongs to the broad class of organic compounds known as halogenated aromatic acids. drugbank.com Specifically, it is classified as a chlorobenzoic acid, which is a benzoic acid containing one or more chlorine atoms attached to the benzene (B151609) ring. chemicalbook.comdrugbank.com The core structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and in this case, two chlorine atoms at the 3 and 5 positions. ontosight.ai This structure places it within several chemical categories, including halogenated benzenes and benzoic acids. cymitquimica.com

The presence of chlorine atoms, which are electron-withdrawing, significantly influences the molecule's acidity, solubility, and reactivity compared to its parent compound, salicylic (B10762653) acid. cymitquimica.com Halogenated aromatic acids are prevalent in various fields, serving as precursors for pharmaceuticals, plant protection agents, and other specialty chemicals. google.com They are also studied in environmental science, as some, including this compound, have been identified as halogenated disinfection by-products (DBPs) in drinking water. This has prompted research into their potential biological effects and degradation pathways.

Evolution of Research Perspectives on Salicylic Acid Analogues

The study of salicylic acid (SA) analogues has evolved considerably from ancient remedies to modern molecular design. The journey began with the medicinal use of salicylate-rich plants like willow bark for thousands of years to treat pain and fever. apsnet.orgnih.gov The active ingredient, salicin, was isolated in the 1820s, and salicylic acid was first synthesized from it in 1838 by Italian chemist Raffaele Piria. apsnet.orgnih.govwiley-vch.de The late 19th century saw the industrial-scale synthesis of salicylic acid and the creation of its famous derivative, acetylsalicylic acid (Aspirin), to improve tolerance while retaining medicinal effects. apsnet.orgnih.gov

In the 20th century, research expanded beyond anti-inflammatory applications. A significant shift occurred with the discovery of SA as a key signaling molecule in plants, responsible for activating a defense mechanism called Systemic Acquired Resistance (SAR). apsnet.org This finding spurred the search for synthetic SA analogues that could mimic this effect and be used in agriculture to protect crops. frontiersin.org Early research in the 1990s tested various halogenated derivatives, including this compound, and found that substitutions on the benzene ring could enhance the induction of disease resistance in plants like tobacco. frontiersin.orgnih.gov

Modern research employs high-throughput screening and chemical biology approaches to discover novel analogues with high efficacy and specific modes of action. nih.gov The focus has moved from simple derivatives to functional analogues designed for targeted applications, such as priming plant defenses without affecting growth or developing new therapeutic agents. nih.govmdpi.com This evolution reflects a deepening understanding of the structure-activity relationships that govern the biological functions of salicylates.

Interdisciplinary Relevance and Research Drivers for this compound

The investigation into this compound is propelled by its relevance across multiple scientific fields, from biochemistry to environmental science.

Biochemistry and Pharmacology: A primary driver of research is its activity as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in various medical conditions. chemicalbook.comsigmaaldrich.com Its ability to bind to transport proteins like bovine serum albumin has also been a subject of investigation. chemicalbook.comsigmaaldrich.com This makes it a valuable molecular probe for studying enzyme kinetics and protein-ligand interactions. ontosight.ai

Plant Science: In agricultural and botanical research, this compound is studied as a functional analogue of salicylic acid. frontiersin.org It has been shown to mimic SA by inducing the expression of pathogenesis-related (PR) genes, which are markers of Systemic Acquired Resistance (SAR) in plants. frontiersin.orgmdpi.com Research indicates that halogenated derivatives like this compound can exhibit higher activity in inducing these defense responses compared to salicylic acid itself, making them interesting candidates for developing new plant protection agents. nih.govmdpi.com

Organic and Industrial Chemistry: The compound serves as a crucial building block or intermediate in organic synthesis. ontosight.ai Its functional groups and substituted benzene ring make it a versatile precursor for manufacturing pharmaceuticals, dyes, and agrochemicals. cymitquimica.comchemicalbook.com

Environmental Science: The identification of this compound as a disinfection by-product (DBP) in treated water has created a research impetus in environmental chemistry. Studies in this area focus on its formation, prevalence, and potential degradation methods to mitigate its presence in water supplies.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key chemical and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-2-hydroxybenzoic acid | nih.gov |

| Synonyms | 2-Hydroxy-3,5-dichlorobenzoic acid, Salicylic acid, 3,5-dichloro- | sigmaaldrich.comcymitquimica.com |

| CAS Number | 320-72-9 | sigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₂O₃ | scbt.com |

| Molecular Weight | 207.01 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to off-white crystalline powder | chemicalbook.comcymitquimica.com |

| Melting Point | 220-222 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Slightly soluble in hot water; very soluble in alcohol and ether. | nih.gov |

| InChI Key | CNJGWCQEGROXEE-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Interdisciplinary Research Applications of this compound

This table outlines the primary areas of research where this compound is utilized.

| Research Field | Application / Focus of Study | Key Findings | Source(s) |

| Biochemistry | Enzyme Inhibition | A potential inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1). | chemicalbook.comsigmaaldrich.com |

| Pharmacology | Drug Discovery Research | Used as a biochemical for proteomics research and a tool in studies of salicylates. | ontosight.aiscbt.com |

| Plant Science | Induction of Plant Immunity (SAR) | Acts as a salicylic acid mimic to induce defense-related genes (e.g., PR1) in plants like tobacco and barley. | frontiersin.orgnih.govmdpi.com |

| Organic Synthesis | Chemical Intermediate | Used as a building block in the synthesis of pharmaceuticals and dyes. | ontosight.aichemicalbook.com |

| Environmental Science | Water Contaminant Analysis | Identified as a halogenated disinfection by-product (DBP) in drinking water. | mdpi.com |

Table 3: Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJGWCQEGROXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044914 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline powder; [MSDSonline] | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: SUBLIMES, SLIGHT DECOMP | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |

CAS No. |

320-72-9 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-221 °C | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3,5 Dichlorosalicylic Acid

Refined Synthetic Pathways and Process Optimization

The efficient synthesis of 3,5-dichlorosalicylic acid is paramount for its application in further chemical manufacturing. Research has focused on optimizing existing pathways and elucidating reaction mechanisms to enhance yield and purity.

Directed Chlorination Procedures for Salicylic (B10762653) Acid Precursors

The direct chlorination of salicylic acid is a primary route for the synthesis of this compound. The process typically involves a two-step chlorination in the presence of a strong acid. ias.ac.in

Initially, salicylic acid is dissolved in concentrated sulfuric acid and cooled to a temperature between 5-10°C. Gaseous chlorine is then introduced, leading to the formation of a mixture of monochlorosalicylic acids, primarily 3-chlorosalicylic acid and 5-chlorosalicylic acid. ias.ac.in Following this initial step, the reaction temperature is elevated to approximately 65-70°C to facilitate the second chlorination, which produces the desired this compound. The in-situ yield of this compound at this stage can reach up to 95-98% of the theoretical maximum. google.com

Process optimization studies have explored various solvents and chlorinating agents to improve selectivity and yield. For instance, chlorination in glacial acetic acid has been investigated, though it may result in lower yields. google.com Another approach involves the use of sodium hypochlorite (B82951) in an aqueous alkaline solution. Current time information in Bangalore, IN. A comparative study of different chlorination methods revealed that the reaction with sodium hypochlorite provides the most complete conversion of salicylic acid to this compound. Current time information in Bangalore, IN. However, this method also shows a higher propensity for the ipso-replacement of the carboxyl group, leading to the formation of 2,4,6-trichlorophenol (B30397) as a byproduct. Current time information in Bangalore, IN.

Table 1: Directed Chlorination of Salicylic Acid for this compound Synthesis

| Chlorinating Agent | Solvent | Temperature (°C) | Key Observations | In-situ Yield (%) |

|---|---|---|---|---|

| Gaseous Chlorine | Concentrated H₂SO₄ | 5-10 (Step 1), 65-70 (Step 2) | Stepwise chlorination, high yield. ias.ac.in | 95-98 google.com |

| Gaseous Chlorine | Glacial Acetic Acid | Not specified | Lower yields reported. google.com | Not specified |

| Sodium Hypochlorite | Aqueous Alkaline Solution | Not specified | Most complete conversion, but byproduct formation. Current time information in Bangalore, IN. | Not specified |

Mechanistic Elucidation of Kolbe-Schmitt Reaction Applied to this compound

The Kolbe-Schmitt reaction, a carboxylation process, can be applied to dichlorophenols to synthesize dichlorosalicylic acids. This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. researchgate.net

The synthesis of 3,6-dichlorosalicylic acid from 2,5-dichlorophenol (B122974) via the Kolbe-Schmitt reaction serves as a relevant model for understanding the synthesis of its 3,5-dichloro isomer. The reaction proceeds through the formation of a potassium 2,5-dichlorophenolate, which is then carboxylated.

Density Functional Theory (DFT) has been employed to study the thermodynamics and mechanism of the Kolbe-Schmitt reaction for dichlorophenols. These studies indicate that the presence of electron-withdrawing chlorine atoms on the phenol (B47542) ring increases the activation energy barrier for the electrophilic attack by CO₂, as compared to unsubstituted phenol.

Computational analysis of the synthesis of 3,6-dichlorosalicylic acid reveals that the primary reaction is exothermic. However, at low temperatures and pressures, the reaction may not proceed spontaneously. The reaction is also reversible, and the equilibrium can be shifted towards the product by increasing the pressure of CO₂. A significant side reaction is the formation of 2,5-dichlorophenol, which can inhibit the forward reaction.

Kinetic studies of the Kolbe-Schmitt reaction show that the reaction rate is influenced by temperature and pressure. For the carboxylation of sodium phenoxide, a significant increase in the yield of salicylic acid is observed when the temperature is raised from 125°C to 150°C. Similarly, increasing the partial pressure of CO₂ from 1 bar to 30 bar dramatically improves the yield.

Several strategies have been developed to enhance the yield of the Kolbe-Schmitt reaction for dichlorosalicylic acids. One effective method is the addition of finely powdered, anhydrous potassium carbonate (K₂CO₃) to the reaction mixture. The addition of K₂CO₃ can significantly increase the yield of 3,6-dichlorosalicylic acid. While K₂CO₃ can act as a catalyst to accelerate the reaction, it is also believed to function as a co-reactant by deprotonating the phenol formed as a byproduct, thereby driving the equilibrium towards the desired salicylate. google.com

The amount of K₂CO₃ added has a substantial impact on the yield, with an increasing trend observed until the molar ratio of K₂CO₃ to the dichlorophenol reaches a certain point. google.com Interestingly, the particle size of the K₂CO₃ does not have a significant effect on the yield, suggesting that the reaction is not surface-controlled. google.com

Table 2: Influence of Catalysts and Conditions on Kolbe-Schmitt Reaction for Dichlorosalicylic Acid

| Reactant | Catalyst/Additive | Temperature (°C) | Pressure (bar) | Key Findings |

|---|---|---|---|---|

| 2,5-Dichlorophenol | K₂CO₃ | 100-160 | 60-80 | K₂CO₃ significantly improves yield, acting as both a catalyst and co-reactant. google.com |

| Sodium Phenoxide | None | 150 | 30 | Yield of salicylic acid was 41.71%. |

| Sodium Phenoxide | None | 225 | 30 | Maximum yield of salicylic acid (77.52%) was achieved. |

Synthesis of this compound Derivatives and Analogues

The carboxylic acid and phenolic hydroxyl groups of this compound provide reactive sites for the synthesis of a variety of derivatives, including anilides and amides.

Anilide and Amide Bond Formation Reactions

The synthesis of anilides and amides of this compound is typically achieved by reacting this compound chloride with an appropriate amine or aniline (B41778) derivative. The reaction is often carried out in a suitable solvent such as acetonitrile (B52724).

The order of addition of the reactants and the presence of a proton acceptor, such as triethylamine (B128534) or sodium bicarbonate, can significantly influence the yield of the final product. It has been observed that adding the this compound chloride to the amino acid first, followed by the addition of a proton acceptor, results in a minimal amount of by-products and can lead to yields of up to 81%. If the proton acceptor is pre-mixed with the amino acid before the addition of the acid chloride, the yield can be significantly lower for certain substrates.

A common side reaction is the self-acylation of the this compound chloride, which can be minimized by controlling the reaction conditions.

Table 3: Synthesis of this compound Anilides

| Amine/Aniline Reactant | Solvent | Proton Acceptor | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| (Aminodichlorophenoxy)acetic acids | Acetonitrile | Triethylamine, Sodium Bicarbonate | Amine, then acid chloride, then proton acceptor | up to 81 |

| (Aminodichlorophenoxy)acetic acids | Acetonitrile | None | Reaction proceeds with yields up to 49%. | up to 49 |

| Amino acids 4a and 4b | Acetonitrile | Triethylamine | Proton acceptor pre-mixed with amine, then acid chloride | Good yield for 5a, low for 5b. |

Ionic Liquid Derivatization for Solubility and Bioactivity Modulation

The derivatization of this compound into ionic liquids (ILs) presents a contemporary approach to modify its physicochemical properties, such as solubility, and potentially modulate its biological activity. This strategy involves pairing the 3,5-dichlorosalicylate (B8344614) anion with a selected cation, a process that has been successfully applied to other salicylic acid analogues. mdpi.com

A notable example is the synthesis of choline (B1196258) 3,5-dichlorosalicylate. In this ionic derivative, the 3,5-dichlorosalicylate anion is combined with the choline cation. This particular combination was chosen to enhance the water solubility of the compound and reduce potential phytotoxicity. mdpi.com Research has demonstrated that this specific ionic liquid dissolves readily in water at a concentration greater than 100 g/L. mdpi.com This enhanced solubility is a significant advantage for various applications, removing the need for additional formulation ingredients when preparing aqueous solutions. mdpi.com

The synthesis of ILs is a versatile field. Dicationic ionic liquids (DILs), for instance, have been synthesized with various di-cations and di-anions, leading to alternating miscibility with water depending on the temperature. nih.gov While not specifically involving this compound, these studies highlight the tuneable nature of ILs. The general synthetic approach often involves N-alkylation reactions to prepare the cationic core, such as pyridinium (B92312) or imidazolium-based cations, which are then paired with a suitable anion. acs.org The choice of both cation and anion is crucial in determining the final properties of the ionic liquid. nih.gov

The potential for modulating bioactivity through ionic liquid formation is an area of active research. For instance, choline 3,5-dichlorosalicylate has been investigated as a plant resistance inducer. mdpi.com This suggests that the ionic liquid form not only improves solubility but may also influence how the molecule interacts with biological systems.

Functionalization via Esterification and Other Condensation Reactions

The functionalization of this compound through esterification and other condensation reactions is a key strategy for creating a diverse range of derivatives with potentially new applications. These reactions typically target the carboxylic acid and phenolic hydroxyl groups of the molecule.

Esterification of the carboxylic acid group is a common transformation. For example, the n-pentyl ester of 3,5,6-trichlorosalicylic acid has been synthesized by refluxing the acid in n-pentyl alcohol with a catalytic amount of sulfuric acid. google.com While this example involves a trichlorinated analogue, the principle of Fischer esterification is broadly applicable. rug.nl This method, however, can have drawbacks such as the formation of undesired ether byproducts and incompatibility with acid-sensitive substrates. rug.nl

To overcome these limitations, alternative esterification methods are being explored. The use of Lewis acid catalysts, such as bismuth(III) compounds, has been investigated for esterification reactions, although with mixed success. rug.nl Another well-established method is the Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate reagent and proceeds with an inversion of configuration. rug.nl

Condensation reactions to form amides are also a significant area of research. Salicylanilides containing a carboxymethoxyl group in the aniline fragment have been synthesized by reacting this compound chloride with appropriate anilines. researchgate.net The success of this acylation is dependent on the structure of the amine and the reaction conditions, including the order of reagent addition. researchgate.net

The synthesis of more complex derivatives often involves a multi-step approach. For instance, the synthesis of certain 3,5-dichloro-N-(3-chloro-4-alkoxyphenyl)-2-hydroxybenzamides required the prior preparation of the corresponding anilines. researchgate.net This highlights the modular nature of these synthetic strategies, allowing for the construction of a wide array of functionalized molecules based on the this compound scaffold.

Schiff Base Synthesis from 3,5-Dichlorosalicylaldehyde (B181256) Precursors

Schiff bases derived from 3,5-dichlorosalicylaldehyde, a precursor closely related to this compound, are a versatile class of compounds with applications in coordination chemistry and material science. The synthesis of these Schiff bases typically involves the condensation reaction between 3,5-dichlorosalicylaldehyde and a primary amine.

A variety of amines have been utilized in these syntheses, leading to a diverse range of Schiff base ligands. For example, Schiff bases have been prepared by reacting 3,5-dichlorosalicylaldehyde with 4-amino benzoic acid and 4-bromoaniline. internationaljournalcorner.com In another study, 2-amino-4-chlorobenzoic acid was condensed with 3,5-dichlorosalicylaldehyde. ijrpc.com The reaction is often carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol (B145695), for several hours. internationaljournalcorner.comijrpc.com

The formation of the Schiff base is characterized by the appearance of a new band in the infrared (IR) spectrum corresponding to the azomethine (HC=N) group, typically in the range of 1550-1618 cm⁻¹, and the disappearance of the carbonyl (C=O) and amine (NH₂) stretching vibrations of the starting materials. internationaljournalcorner.com

More complex Schiff bases have also been synthesized. For instance, a di-Schiff base was prepared from 3,5-dichlorosalicylaldehyde and carbohydrazide (B1668358). google.com This reaction was performed in absolute ethanol with the addition of acetic acid, followed by refluxing. google.com An in-situ synthesis method for a similar di-Schiff base with hydrazine (B178648) hydrate (B1144303) has also been developed using a solvothermal approach in a mixed solvent system of acetonitrile and N,N'-dimethylformamide (DMF). google.com

These Schiff base ligands are of particular interest due to their ability to form metal complexes. The prepared Schiff bases have been used to synthesize complexes with various transition metals, including Co(II), Cu(II), Mn(II), and Zn(II). internationaljournalcorner.comijrpc.com The coordination of the metal to the Schiff base ligand can be confirmed through spectroscopic techniques such as FT-IR and UV-visible spectroscopy. internationaljournalcorner.com Tellurium(IV) complexes of a Schiff base derived from 3,5-dichlorosalicylaldehyde and 2-aminopyridine (B139424) have also been synthesized and characterized. researchgate.net

| Reactants | Product |

| 3,5-Dichlorosalicylaldehyde, 4-Amino Benzoic Acid | 3,5-Dichlorosalicylaldimino-4-amino benzoic acid |

| 3,5-Dichlorosalicylaldehyde, 4-Bromoaniline | 3,5-Dichlorosalicylaldimino-4-bromoaniline |

| 3,5-Dichlorosalicylaldehyde, 2-Amino-4-chlorobenzoic acid | Schiff base ligand |

| 3,5-Dichlorosalicylaldehyde, Carbohydrazide | 3,5-Dichlorosalicylaldehyde carbohydrazide di-Schiff base |

| 3,5-Dichlorosalicylaldehyde, 2-Aminopyridine | Schiff base ligand |

Table 1: Examples of Schiff Bases Synthesized from 3,5-Dichlorosalicylaldehyde

Novel Approaches in Green Synthesis for this compound

The development of environmentally friendly, or "green," synthetic methods for this compound and its precursors is an area of growing interest, aiming to reduce the use of hazardous reagents and minimize waste.

One approach to greener synthesis involves the use of milder and more selective reaction conditions. For the chlorination of salicylic acid to produce this compound, a traditional method involves using chlorine gas in glacial acetic acid. google.com An improved, single-pot process has been developed that involves the chlorination of salicylic acid in concentrated sulfuric acid at controlled temperatures. google.com This process begins with chlorination at a low temperature (5-10°C) to form monochlorosalicylic acids, followed by further chlorination at a higher temperature (65-70°C) to yield this compound. google.com While this method still uses strong acids, the single-pot nature can reduce waste from intermediate purification steps.

Another avenue for green chemistry is the use of more environmentally benign catalysts and reagents. For the synthesis of related dihalosalicylic acids, such as 3,5-diiodosalicylic acid, a method has been developed that uses a high-efficiency and "green" oxidant, ferrate, to replace more toxic oxidants like mercury oxide or nitric acid. google.com This reaction is carried out by heating salicylic acid, an iodinating agent, and a protonic acid in a polar solvent. google.com This approach is highlighted for its high conversion rate, good product purity, and simpler post-treatment process, making it a potentially more sustainable route. google.com

The principles of green chemistry also extend to the solvents used in synthesis. While not a direct synthesis of this compound, research into the use of ionic liquids for biomass processing showcases their potential as greener solvents due to their low vapor pressure and reusability. nih.govacs.org The development of synthetic routes for this compound that utilize such alternative solvent systems could significantly improve the environmental footprint of its production.

While specific "green" syntheses for this compound are still emerging, the application of principles such as one-pot reactions, the use of less hazardous reagents and catalysts, and the exploration of alternative solvents are indicative of the direction of future research in this area.

Spectroscopic Characterization and Theoretical Investigations of 3,5 Dichlorosalicylic Acid

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Advanced spectroscopic methods, in conjunction with quantum chemical calculations, provide a powerful approach to understanding the intricate details of the molecular structure and dynamics of 3,5-Dichlorosalicylic acid. These techniques allow for a comprehensive analysis of its vibrational modes, electronic transitions, and the subtle interplay of non-covalent interactions that govern its behavior.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a cornerstone for the structural characterization of this compound. These methods probe the quantized vibrational energy levels of the molecule, providing a unique fingerprint that is sensitive to its geometry, bonding, and intermolecular interactions.

The vibrational spectra of this compound have been recorded and analyzed in detail. ultraphysicalsciences.org Theoretical calculations using methods like Density Functional Theory (DFT) have been instrumental in assigning the observed vibrational bands to specific molecular motions. ultraphysicalsciences.orgresearchgate.net The agreement between the experimental and calculated wavenumbers provides a high degree of confidence in the assignments. ultraphysicalsciences.org

Key vibrational modes include the stretching of the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid and phenolic moieties, as well as the various stretching and bending modes of the benzene (B151609) ring and the carbon-chlorine (C-Cl) bonds. For instance, the O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. researchgate.net The C=O stretching of the carboxylic acid group gives rise to a strong band, while the aromatic C-C stretching vibrations appear in the characteristic region of the mid-infrared spectrum. The C-Cl stretching and deformation modes are found at lower wavenumbers. ultraphysicalsciences.org

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3446 | - | O-H stretch (phenolic) |

| 3088 | 3090 | C-H stretch |

| 1668 | 1665 | C=O stretch (carboxylic acid) |

| 1596 | 1598 | C-C stretch (aromatic) |

| 1468 | 1470 | C-C stretch (aromatic) |

| 1359 | - | O-H in-plane bend |

| 1298 | 1300 | C-O stretch (carboxylic acid) |

| 1229 | 1232 | C-O stretch (phenolic) |

| 870 | 872 | C-H out-of-plane bend |

| 795 | 798 | C-Cl stretch |

| 675 | 678 | C-C-C in-plane bend |

The presence of both a hydroxyl and a carboxylic acid group on the aromatic ring allows for the formation of intramolecular hydrogen bonds in this compound. rsc.org This interaction is a dominant feature influencing the molecule's conformation and its spectroscopic properties. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group leads to the formation of a stable six-membered ring. rsc.orgresearchgate.net

The strength and nature of these hydrogen bonds can be probed by analyzing the shifts in the vibrational frequencies of the involved functional groups. For example, the red-shift and broadening of the O-H stretching band in the FT-IR spectrum are classic indicators of hydrogen bond formation. rsc.org Theoretical calculations can further quantify the energy of these interactions and explore the potential energy surface for different conformational isomers. researchgate.net The existence of different conformers, arising from the rotation of the hydroxyl and carboxylic acid groups, can also be investigated, although the intramolecularly hydrogen-bonded form is generally the most stable. rsc.orgresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and excited-state dynamics of this compound. These techniques provide insights into the electronic transitions and the photophysical processes that occur upon photoexcitation.

The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands can be influenced by the solvent environment.

Upon excitation, this compound exhibits a significant Stokes shift, which is the difference in energy between the absorption and emission maxima. This large Stokes shift is a hallmark of a significant change in geometry or electronic structure between the ground and excited states. The fluorescence emission spectrum is often broad and red-shifted compared to the absorption spectrum.

| Solvent | Absorption Maximum (λabs, nm) | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) |

|---|---|---|---|

| Methanol | ~315 | - | - |

| Acetonitrile (B52724) | ~320 | - | - |

| n-Hexane | ~325 | - | - |

| Not Specified | - | 314 | 425 |

A key photophysical process in this compound is Excited State Intramolecular Proton Transfer (ESIPT). rsc.orgsigmaaldrich.comacs.org This process involves the transfer of the phenolic proton to the carbonyl oxygen of the carboxylic acid group in the electronically excited state.

Upon absorption of a photon, the molecule is promoted to an excited state (E). In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are enhanced, facilitating the proton transfer to form a transient keto-tautomer (PT). This tautomer is responsible for the observed long-wavelength, Stokes-shifted fluorescence. The molecule then relaxes to the ground state of the keto-tautomer (PT) before rapidly reverting to the more stable enol form (E).

The ESIPT process is a crucial de-excitation pathway and is responsible for the characteristic dual fluorescence sometimes observed in related salicylic (B10762653) acid derivatives. The efficiency of ESIPT can be influenced by factors such as the strength of the intramolecular hydrogen bond and the solvent environment. scispace.com Theoretical studies, including the calculation of potential energy surfaces for the ground and excited states, have provided strong evidence for the occurrence of ESIPT in this compound and have helped to elucidate the mechanism and energetics of this ultrafast process. acs.org

Quantum Chemical Modeling and Computational Insights

Density Functional Theory (DFT) Applications

Non-Covalent Interactions and Electron Density Distribution

Non-covalent interactions play a crucial role in the molecular architecture and reactivity of this compound. These interactions, primarily hydrogen bonds, govern the formation of stable molecular structures, such as dimers, and influence the compound's behavior in different chemical environments. The electron-withdrawing nature of the chlorine atoms and the electron-donating hydroxyl and carboxyl groups create a complex electron density distribution across the molecule.

Theoretical studies, particularly Natural Bond Orbital (NBO) analysis, have been employed to investigate the intramolecular and intermolecular interactions. NBO analysis provides insight into the charge transfer and stabilization energies associated with these interactions. For instance, in a related compound, 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate, the analysis of electron density redistribution revealed significant charge transfer dynamics. nih.gov The HOMO→LUMO transition indicates that electron density spreads from the hydroxyl group to the carboxylic acid group. nih.gov This redistribution is fundamental to understanding the molecule's reactivity and spectroscopic properties.

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group facilitates the formation of strong intramolecular hydrogen bonds. This bonding is a key feature in salicylic acid and its derivatives, creating a stable six-membered ring. Furthermore, intermolecular hydrogen bonds can lead to the formation of dimers and other supramolecular structures in the solid state. researchgate.netresearchgate.net The stability of these structures is significantly influenced by various non-covalent forces, including π-π stacking and C-H···O interactions, which dictate the crystal packing. mdpi.com

The interaction of this compound with biomolecules, such as proteins, is also governed by non-covalent forces. Studies on its binding with Bovine Serum Albumin (BSA) have shown that the molecule likely resides within a hydrophobic subdomain of the protein. rsc.org This binding is a complex interplay of hydrophobic interactions and potential hydrogen bonding, highlighting the importance of understanding the compound's electron density distribution for predicting its biological activity. rsc.org

Table 1: Key Non-Covalent Interactions in Substituted Salicylic Acids

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Hydrogen Bond | Between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. | Creates a stable pseudo-six-membered ring, influencing planarity and reactivity. |

| Intermolecular Hydrogen Bond | Between the carboxylic acid groups of two separate molecules. | Leads to the formation of dimeric structures, common in the solid state. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of crystal packing. mdpi.com |

| C-H···O Interactions | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor. | Further stabilizes the supramolecular architecture in the crystal lattice. mdpi.com |

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio computational methods, particularly Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for the theoretical investigation of this compound. These methods allow for the calculation of molecular structures, vibrational frequencies, and electronic properties from first principles, without the need for empirical parameters.

Comparative analyses using these methods provide deep insights into the effects of substituent atoms on the geometry and electronic structure of salicylic acid. For example, studies on salicylic acid itself using ab initio molecular orbital calculations with the 6-31G** basis set at the Restricted Hartree-Fock (RHF) level have detailed the potential energy profile for intramolecular proton transfer. acs.org Such calculations are foundational for understanding the photophysical properties of its derivatives.

In the context of chlorinated salicylic acids, theoretical studies have been conducted to understand how chlorine substitution influences intramolecular hydrogen bond energy and the barrier for Excited-State Intramolecular Proton Transfer (ESIPT). dntb.gov.ua A study on 3,5,6-trichlorosalicylic acid combined spectroscopic analysis with both Hartree-Fock and DFT calculations to elucidate its photophysical behavior. dntb.gov.ua These computational approaches are essential for interpreting experimental data, such as FT-IR and FT-Raman spectra. By calculating the vibrational frequencies, a precise assignment of the fundamental vibrational modes can be achieved. researchgate.net

The choice of basis set and computational level (e.g., HF vs. DFT with various functionals like B3LYP) is critical for obtaining results that accurately correlate with experimental findings. For instance, DFT calculations using the B3LYP functional and the 6-31G** basis set have been successfully used to optimize the structure and calculate the force field for this compound, with the results showing good agreement with experimental spectra after applying appropriate scale factors. researchgate.net

Table 2: Comparison of Theoretical Methods for Salicylic Acid Derivatives

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| Hartree-Fock (RHF) | 6-31G** | Energetics of intramolecular proton transfer in salicylic acid. | acs.org |

| DFT (B3LYP) | 6-31G** | Structure optimization and force field calculations for this compound. | researchgate.net |

| Hartree-Fock & DFT | Not Specified | Study of photophysics and intramolecular hydrogen bonding in 3,5,6-trichlorosalicylic acid. | dntb.gov.ua |

| DFT (B3LYP) | 6-31+G(d,p) | Investigation of molecular structure and vibrational frequencies of related acids. | researchgate.net |

Molecular Dynamics Simulations of Compound Behavior in Diverse Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions within complex biological systems. These simulations model the atomic-level movements and interactions over time, providing insights into the stability and dynamics of the compound when bound to macromolecules like proteins.

While specific MD simulation studies focusing solely on this compound in various solvents are not extensively detailed in the provided context, the methodology has been applied to understand its interaction with proteins. For example, docking simulations, a related computational technique, have been used to predict the probable binding location of this compound within the transport protein Bovine Serum Albumin (BSA). rsc.org These simulations suggest that the molecule favorably binds within a hydrophobic pocket of the protein. rsc.org

Extrapolating from studies on similar phenolic compounds and drug-protein complexes, MD simulations are crucial for assessing the stability of such interactions. mdpi.com A typical MD simulation of a protein-ligand complex would be run for a duration, such as 100 nanoseconds, to observe the conformational changes and interaction patterns. Key parameters analyzed include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A low RMSD value (e.g., <2 Å) for the ligand within the binding site indicates a stable binding mode.

These simulations can elucidate the specific amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that are most persistent over the simulation time. mdpi.com This information is invaluable for understanding the compound's mechanism of action at a molecular level and for the rational design of derivatives with enhanced biological activity.

Table 3: Applications of Molecular Simulations for this compound and Related Compounds

| Simulation Type | System Studied | Key Findings | Reference |

|---|---|---|---|

| Blind Docking | This compound with Bovine Serum Albumin (BSA) | Predicted binding within hydrophobic subdomain IIA of the protein. | rsc.org |

| Molecular Dynamics | General Protein-Ligand Complexes | Assesses the stability of binding over time; low RMSD indicates stability. | |

| Molecular Dynamics | Naringenin (phenolic compound) with α-glucosidase | Revealed stable interactions with key catalytic residues (ASP203, ASP327). | mdpi.com |

| Molecular Dynamics | Thiourea derivatives with various enzymes | Used to study the stability of enzyme-inhibitor complexes. | nih.gov |

Biological Activities and Mechanistic Pathways of 3,5 Dichlorosalicylic Acid and Its Derivatives

Elucidation of Plant Defense Activation Mechanisms

Systemic Acquired Resistance (SAR) Induction and Signaling Pathways

3,5-Dichlorosalicylic acid (3,5-DCSA) is a synthetic analog of the plant defense hormone salicylic (B10762653) acid (SA) and has been identified as a potent inducer of systemic acquired resistance (SAR) in various plant species. ijat-aatsea.comfrontiersin.org SAR is a long-lasting, broad-spectrum resistance response that is activated throughout the plant following a localized exposure to a pathogen or chemical elicitor. preprints.org The induction of SAR by 3,5-DCSA and other SA analogs involves the activation of the SA signaling pathway, which is a central component of plant immunity. preprints.org

Research has shown that 3,5-DCSA, along with other chlorinated derivatives of salicylic acid like 4-chlorosalicylic acid and 5-chlorosalicylic acid, can mimic the effects of SA and trigger defense responses. frontiersin.orgmdpi.com For instance, in tobacco plants, treatment with 3,5-DCSA has been demonstrated to enhance resistance against the Tobacco Mosaic Virus (TMV). preprints.orgmdpi.com This enhanced resistance is associated with the activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins, which are key markers of SAR. frontiersin.orgmdpi.com

The signaling cascade initiated by 3,5-DCSA often operates downstream of SA accumulation, meaning it can activate the defense pathway even in plants where SA synthesis is compromised. mdpi.com This is a characteristic shared with other well-known SAR inducers like benzothiadiazole (BTH). mdpi.com The activity of these synthetic elicitors is often dependent on the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a key transcriptional co-activator in the SA signaling pathway. frontiersin.org However, some studies suggest that certain SA analogs may also activate defense responses through NPR1-independent pathways, highlighting the complexity of plant immune signaling. frontiersin.orgmdpi.com

Regulation of Pathogenesis-Related (PR) Protein Expression

A hallmark of the activation of systemic acquired resistance (SAR) by this compound (3,5-DCSA) is the induction of Pathogenesis-Related (PR) protein expression. frontiersin.orgmdpi.com PR proteins are a diverse group of proteins that accumulate in plants in response to pathogen attack or treatment with defense elicitors, and they are considered crucial molecular markers for SAR. frontiersin.org The expression of genes encoding PR proteins is tightly regulated by the salicylic acid (SA) signaling pathway. frontiersin.org

Studies have demonstrated that 3,5-DCSA and other halogenated salicylic acid derivatives are effective inducers of PR-1 gene expression. frontiersin.orgmdpi.com For example, research on tobacco plants showed that treatment with 3,5-DCSA, 4-chlorosalicylic acid, and 5-chlorosalicylic acid led to the induction of PR-1 gene expression and enhanced resistance to Tobacco Mosaic Virus (TMV). mdpi.com In Arabidopsis, 3,5-DCSA has been shown to up-regulate the transcript levels of several known SA-responsive defense-related genes, including PR1. mdpi.com

The induction of PR proteins by 3,5-DCSA is a key component of the enhanced defensive capacity of the plant. These proteins have various antimicrobial activities. For instance, some PR proteins are β-glucanases (PR2) and chitinases (PR3, PR4, PR8, PR11), which can degrade the cell walls of fungal pathogens. frontiersin.org Others, like PR5 (thaumatin-like proteins), can permeabilize microbial plasma membranes. frontiersin.org The coordinated expression of a suite of PR proteins following treatment with 3,5-DCSA contributes to the broad-spectrum disease resistance characteristic of SAR.

Metabolomic Profiling of Plant Responses to Chemical Inducers

Metabolomic studies have provided significant insights into the biochemical changes that occur in plants upon treatment with chemical inducers like this compound (3,5-DCSA). These analyses allow for a broad-scale view of the metabolic reprogramming that underpins the induction of a defensive state.

A study on barley (Hordeum vulgare) investigated the metabolic response to foliar application of 3,5-DCSA, alongside other dichlorinated compounds. nih.govresearchgate.net Using untargeted ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), researchers observed significant alterations in both primary and secondary metabolites. nih.govresearchgate.net The application of these inducers triggered the accumulation of barley-specific defense compounds, including hordatines and their precursors, starting from 24 hours post-treatment. nih.gov

The phenylpropanoid pathway, a well-known marker of induced resistance in plants, was identified as one of the key metabolic pathways activated by 3,5-DCSA treatment. nih.govmdpi.com This pathway is responsible for the synthesis of a wide array of defense compounds, such as flavonoids and phenolic acids. Interestingly, while the applied dichlorinated compounds were detected in the plant tissues, salicylic acid (SA) and its derivatives were not identified as signatory biomarkers of the response. nih.govnih.gov Instead, precursors and derivatives of jasmonic acid were found to be discriminatory metabolites, suggesting a complex crosstalk between different defense signaling pathways. nih.govnih.gov

This research highlights the power of metabolomics to uncover the intricate metabolic adjustments that occur in plants primed for enhanced defense by chemical inducers like 3,5-DCSA. nih.govresearchgate.net The findings demonstrate that the induced state involves a strategic reprogramming of metabolism to bolster the plant's defensive arsenal. mdpi.com

Role in Reactive Oxygen Species (ROS) Modulation in Vivo

The induction of plant defense responses by elicitors like this compound (3,5-DCSA) is intricately linked with the modulation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are not merely toxic byproducts of metabolism but also act as crucial signaling molecules in plant immunity. mdpi.comfrontiersin.org

Upon perception of a pathogen or an elicitor, one of the earliest plant responses is a rapid and transient production of ROS, often referred to as the oxidative burst. mdpi.compreprints.org This initial ROS production occurs primarily in the apoplast and is mediated by plasma membrane-bound NADPH oxidases and cell wall peroxidases. frontiersin.org This ROS burst is a key component of pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). mdpi.com

While direct studies detailing the specific role of 3,5-DCSA in modulating ROS in vivo are not extensively available, its function as a salicylic acid (SA) analog suggests its involvement in the SA-ROS feedback loop. SA and ROS signaling pathways are deeply intertwined. mdpi.comfrontiersin.org SA can induce ROS production, and conversely, ROS can amplify SA signaling, creating a self-amplifying loop that is crucial for the establishment of systemic acquired resistance (SAR). mdpi.comfrontiersin.org

Mitochondria are a major source of cellular ROS and are proposed to play a significant role in SA-mediated signaling. plos.org SA has been shown to inhibit the mitochondrial electron transport chain, leading to a burst of mitochondrial ROS. plos.org This mitochondrial ROS production can then trigger downstream defense responses, including the expression of defense-related genes. plos.org Given that 3,5-DCSA mimics SA, it is plausible that it also influences mitochondrial ROS production to activate plant defenses.

Furthermore, studies on other SA analogs have suggested that enhanced ROS production might be involved in the potentiation of defense responses. psu.edu This potentiation primes the plant to respond more quickly and robustly to subsequent pathogen attacks. The precise spatiotemporal regulation of ROS levels in different cellular compartments is critical for an effective immune response, determining the balance between defense signaling and programmed cell death. mdpi.com

Enzyme Modulation and Protein Interaction Studies

Inhibitory Mechanisms against Human 20α-Hydroxysteroid Dehydrogenase

This compound has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily, specifically designated as AKR1C1. sigmaaldrich.com This enzyme plays a crucial role in the metabolism of steroid hormones, such as progesterone (B1679170), by converting them into their 20α-hydroxy metabolites. nih.gov The inhibition of 20α-HSD is of therapeutic interest for conditions where the inactivation of progesterone is detrimental.

The inhibitory activity of this compound and its derivatives against 20α-HSD is attributed to their ability to bind to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The specific interactions between the inhibitor and the enzyme determine the potency of the inhibition.

The table below summarizes the inhibitory activity of selected compounds against human 20α-hydroxysteroid dehydrogenase, providing a comparative view of their potency.

| Compound | Target Enzyme | Inhibitory Activity |

| This compound | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Potential inhibitor sigmaaldrich.com |

Further research, including kinetic studies and structural analysis of the enzyme-inhibitor complex, would be necessary to fully elucidate the precise inhibitory mechanism of this compound against human 20α-hydroxysteroid dehydrogenase.

Investigation of Binding Interactions with Model Transport Proteins (e.g., Serum Albumins)

The interaction of this compound (3,5-DCSA) with transport proteins, particularly serum albumins, has been a subject of detailed spectroscopic and computational investigation. Serum albumins are crucial carrier proteins in the circulatory system, responsible for the transport of various endogenous and exogenous substances, including drugs. nih.gov Understanding the binding of 3,5-DCSA to these proteins is essential for elucidating its pharmacokinetic and pharmacodynamic profiles.

Studies have focused on Bovine Serum Albumin (BSA) as a model transport protein due to its structural and functional similarity to human serum albumin (HSA). nih.govresearchgate.netbohrium.com Research demonstrates that 3,5-DCSA, a bioactive molecule, binds to BSA. sigmaaldrich.com The photophysics of 3,5-DCSA, which is a candidate for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), can be spectroscopically monitored to explore the drug-protein binding interaction. nih.govresearchgate.net

Spectroscopic analysis, coupled with AutoDock-based blind docking simulations, has provided insights into the specifics of this interaction. The binding constant (K) for the interaction between 3,5-DCSA and BSA has been evaluated, indicating the stability of the complex. nih.gov Furthermore, the probable binding location for the neutral form of the drug molecule has been identified within the hydrophobic subdomain IIA of the protein cavity. nih.gov This subdomain is a well-known binding site for many drug molecules. jchr.org

The binding of 3,5-DCSA also induces conformational changes in the protein. Circular dichroism (CD) spectroscopy has shown that the binding of the drug leads to a decrease in the α-helical content of BSA, with the effect being dependent on the drug concentration. nih.gov Additionally, the esterase activity of the BSA protein is found to be reduced when it forms a conjugate with 3,5-DCSA. nih.gov

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)

| Parameter | Value | Method/Observation | Source |

|---|---|---|---|

| Binding Constant (K) | 394 M⁻¹ (±10%) | Spectroscopic Analysis | nih.gov |

| Probable Binding Location | Hydrophobic Subdomain IIA | AutoDock-based Blind Docking Simulation | nih.gov |

| Effect on Protein Structure | Decrease in α-helical content | Circular Dichroism (CD) Spectroscopy | nih.gov |

| Effect on Protein Function | Reduced esterase activity | Activity Assay | nih.gov |

Polymerase Chain Reaction (PCR) Inhibition Dynamics

This compound has been identified as an inhibitor of the Polymerase Chain Reaction (PCR). biosynth.com PCR inhibitors are substances that interfere with the amplification of nucleic acids, representing a common cause of reaction failure. wikipedia.org The mechanisms of PCR inhibition are varied and can involve direct interaction with the DNA template or interference with the function of the DNA polymerase enzyme. wikipedia.orgpromega.es

In the case of this compound, the proposed mechanism of inhibition is through its binding to DNA. biosynth.com When an inhibitor binds directly to single or double-stranded DNA, it can prevent the polymerase from amplifying the target sequence. wikipedia.orgpromega.es This interaction can effectively reduce the amount of template available for the enzyme, leading to a decrease in PCR efficiency or complete amplification failure. ojp.gov

Inhibitors can affect PCR in several ways, including reducing the availability of necessary cofactors like Mg²⁺ or by directly interacting with the DNA polymerase to block its enzymatic activity. wikipedia.orgpromega.es The presence of inhibitors can lead to delayed amplification cycles (increased Ct value) or a general loss of amplification efficiency. ojp.gov Some inhibitors may also affect the melting temperature of the amplified DNA. ojp.gov While the specific dynamics for 3,5-DCSA are centered on DNA binding, the general principles of inhibition highlight the sensitivity of PCR to exogenous chemical compounds. biosynth.com

Role as a Proton Donor in Biochemical Reaction Pathways

This compound functions as a proton donor in certain biochemical contexts. biosynth.com This characteristic is central to its chemical reactivity and its interactions within biological systems. The structure of the molecule, featuring both a carboxylic acid group and a hydroxyl group on a benzene (B151609) ring, facilitates proton donation. ontosight.aicymitquimica.com

It has been specifically described as a proton donor that is utilized to inhibit the 5-nitrosalicylic acid chain reaction. biosynth.com In this context, its ability to donate a proton likely interferes with the propagation of the reaction, potentially by neutralizing reactive intermediates.

Furthermore, studies have highlighted that this compound is a potential candidate for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net ESIPT is a photochemical process where a proton is transferred within the same molecule upon excitation by light. researchgate.net This property is investigated by observing the significant difference between the absorption and emission spectra (Stokes' shift) of the molecule in various solvents. researchgate.net The potential for ESIPT underscores the dynamic nature of the proton on the hydroxyl group and its ability to be transferred, a key aspect of its role as a proton donor in reaction pathways.

Diverse Biological Applications and Phenotypic Outcomes

Development of Crop Protection Agents

This compound and its derivatives have emerged as significant compounds in the development of agents for crop protection. ontosight.aicymitquimica.commdpi.commdpi.com These molecules function as inducers of plant defense mechanisms, particularly Systemic Acquired Resistance (SAR). mdpi.comresearchgate.net SAR is a plant's broad-spectrum, long-lasting defense response against pathogens, which is often triggered by an initial localized infection or by chemical inducers. researchgate.net

Research has shown that this compound is more potent at inducing SAR than salicylic acid itself, which is the primary signaling molecule for this pathway. mdpi.comresearchgate.net The application of 3,5-DCSA and other halogenated derivatives leads to the enhanced expression of pathogenesis-related (PR) genes, such as PR1, in plants like tobacco, which is a marker for SAR activation and results in enhanced resistance to pathogens like the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net

Table 2: Applications of this compound and its Derivatives in Crop Protection

| Compound/Derivative | Crop | Target Pathogen/Outcome | Mechanism of Action | Source |

|---|---|---|---|---|

| This compound | Tobacco | Tobacco Mosaic Virus (TMV) | Induction of Systemic Acquired Resistance (SAR); enhanced PR1 gene expression | mdpi.comresearchgate.net |

| Choline (B1196258) 3,5-dichlorosalicylate (B8344614) | Sugar Beet | Cercospora beticola (Cercospora leaf spot) | Induction of SAR, allowing for reduced fungicide use | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies have been crucial in understanding the biological potency of salicylic acid derivatives, including this compound. researchgate.net These studies evaluate how the chemical structure of a molecule relates to its biological activity. For salicylates, a key marker of activity is the induction of PR-1a protein, which is linked to Systemic Acquired Resistance (SAR) in plants. researchgate.net

Research has demonstrated that the substitution pattern on the salicylic acid ring is critical for its activity. researchgate.netresearchgate.net Specifically, substitutions at the 3- and 5-positions (ortho and para to the hydroxyl group) with electron-withdrawing groups, such as chlorine or fluorine, significantly enhance the induction of PR-1a protein compared to unsubstituted salicylic acid. researchgate.net In fact, among numerous derivatives tested, all eight that induced more PR-1a protein than salicylic acid were halogenated at the 3- and/or 5-position. researchgate.net this compound was found to be one of these highly active derivatives. researchgate.net

Conversely, substitutions on the 2-hydroxyl group or at the 4-position of the ring tend to reduce or eliminate this biological activity. researchgate.net Electron-donating groups at the 3- and 5-positions also have a detrimental effect on PR-1a induction. researchgate.net This highlights the specific electronic requirements for a molecule to effectively trigger the SAR pathway. The potent activity of 3,5-DCSA is therefore attributed to the presence of two electron-withdrawing chlorine atoms at the optimal positions on the benzene ring. researchgate.netresearchgate.net

Anti-inflammatory Response Pathways

This compound is recognized for its potential anti-inflammatory properties, a characteristic it shares with its parent compound, salicylic acid. biosynth.comontosight.ai The introduction of chlorine atoms to the salicylic acid structure can, however, alter its biological activity and interactions with enzymes and receptors involved in inflammatory pathways. ontosight.ai

The proposed mechanism for the anti-inflammatory effects of chlorinated salicylic acid derivatives involves the modulation of pro-inflammatory cytokine production. In vitro studies on related compounds have shown a reduction in the levels of key inflammatory mediators, such as interleukin-6 (IL-6), in macrophage cells that were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. This suggests that 3,5-DCSA may exert its anti-inflammatory effects by intervening in the signaling cascades that lead to the production of these cytokines. While metal complexes of some salicylic acid derivatives have shown anti-inflammatory properties, the direct pathways for 3,5-DCSA itself are a subject of ongoing research. chemrj.orgnih.gov

Environmental Dynamics and Degradation Research of 3,5 Dichlorosalicylic Acid

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes are characterized by the generation of highly reactive chemical species that can effectively oxidize and mineralize persistent organic pollutants into less harmful substances. bmgforming.com These methods, including Fenton and Fenton-like reactions, offer a robust solution for treating water contaminated with compounds like 3,5-Dichlorosalicylic acid. bmgforming.comresearchgate.netkirj.ee

Fenton-like reactions have demonstrated significant efficacy in degrading this compound. bmgforming.com One notable system employs Fe-based amorphous ribbons (specifically Fe₇₈Si₉B₁₃ amorphous ribbons, or Fe-Si-BAR) as a catalyst. bmgforming.comresearchgate.netresearchgate.net This heterogeneous Fenton-like process has shown superior performance in breaking down this compound under neutral pH conditions, which is highly relevant for drinking water treatment. bmgforming.com

In comparative studies, Fe-Si-B amorphous ribbons exhibited the highest catalytic degradation performance and the fastest degradation rate when compared to their crystalline counterparts (Fe₇₈Si₉B₁₃ crystalline ribbons) and traditional iron powders. bmgforming.com The enhanced reactivity of the amorphous alloy is attributed to its metastable nature and unique surface properties. bmgforming.com

Table 1: Comparison of Catalytic Performance for this compound Degradation

| Catalyst | Degradation Rate Constant (min⁻¹) | Key Finding |

|---|---|---|

| Fe₇₈Si₉B₁₃ Amorphous Ribbons (Fe-Si-BAR) | 0.0166 | Showed the fastest degradation rate among the tested materials. bmgforming.com |

| Fe₇₈Si₉B₁₃ Crystalline Ribbons (Fe-Si-BCR) | Slower than Fe-Si-BAR | Surface morphology showed fewer changes, indicating less active participation. bmgforming.com |

| Iron Powder | Slower than Fe-Si-BAR | Surface remained smooth with no obvious changes after the reaction. bmgforming.com |

The degradation mechanism in these advanced oxidation processes involves highly reactive species. While hydroxyl radicals (•OH) are known to be powerful oxidants in many AOPs, research into the Fe-Si-BAR system suggests the generation of high-valent iron (FeIV) as a key reactive species responsible for the degradation of this compound. bmgforming.comkirj.ee The generation of FeIV is considered advantageous as it can allow for more selective oxidation compared to the less discriminate reactivity of hydroxyl radicals. bmgforming.com Electron Paramagnetic Resonance (EPR) spectrometry is a technique used to detect such reactive species. bmgforming.com

During the degradation of salicylic (B10762653) acid in the presence of chloride, chlorinated intermediates are the predominant products. researchgate.netmdpi.comaau.dk The degradation pathway of this compound itself is expected to proceed through various intermediates as the aromatic ring is broken down and dechlorinated. While specific intermediates from the Fenton-like degradation of this compound are a subject of ongoing research, studies on related processes have identified potential breakdown products. For instance, in the bioremediation of compounds where this compound is an intermediate, subsequent products like 4-Chlorocatechol and 5-Chlorosalicylic acid have been detected. scialert.net

Optimizing the parameters of the catalytic system is crucial for achieving efficient removal of this compound. Research on the Fe-Si-BAR Fenton-like system has explored several key factors:

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ significantly impacts the degradation rate. The reaction rate constant increases with H₂O₂ concentration up to an optimal point, after which it begins to decrease. bmgforming.com This is because excess H₂O₂ can scavenge the reactive radicals, thereby inhibiting the degradation process. bmgforming.com

Catalyst Dosage: Increasing the dosage of the Fe-Si-BAR catalyst generally leads to a faster degradation rate, as it provides more active sites for the reaction. bmgforming.com

Catalyst Reusability: The stability and reusability of the catalyst are vital for practical applications. The Fe-Si-B amorphous ribbons have shown excellent durability, with catalytic performance improving over successive reuse cycles. bmgforming.com This is attributed to changes in the ribbon's surface morphology, which becomes more conducive to the catalytic process. bmgforming.com

Table 2: Optimization Parameters for this compound Degradation using Fe-Si-BAR

| Parameter | Observation | Reference |

|---|---|---|

| H₂O₂ Concentration | Reaction rate constant first increased and then decreased with the increase of H₂O₂ concentration. | bmgforming.com |

| Catalyst Dosage (ribbon) | Reaction rate constants increased with higher catalyst dosages (tested up to 4 g L⁻¹). | bmgforming.com |

| Initial 3,5-DiClSA Concentration | Reaction sites were not saturated below a concentration of 2.4 μmol L⁻¹, indicating capacity for higher loads. | bmgforming.com |

| Catalyst Reuse | The catalyst showed better performance in 10 reuse cycles. | bmgforming.com |

Ecotoxicological Assessments of Degradation Products

A critical aspect of any environmental remediation strategy is to ensure that the degradation process leads to a reduction in toxicity. Ecotoxicological assessments of the treated water are therefore essential.

Table 3: Cytotoxicity Assessment Before and After Degradation

| Sample | LC50 (in multiples of initial concentration) | Toxicity Reduction |

|---|---|---|

| Initial 3,5-DiClSA Solution | 397 | 88.1% |

| After Degradation by Fe-Si-BAR | 3350 |

Data sourced from cytotoxicity tests on 3,5-DiClSA solutions. bmgforming.com

Advanced Analytical Methodologies for 3,5 Dichlorosalicylic Acid in Research Settings

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 3,5-Dichlorosalicylic acid, offering high selectivity and sensitivity. These methods separate the compound from other components in a mixture and then provide detailed information about its mass and structure.

For the analysis of this compound within intricate biological or environmental matrices, Ultra-High-Performance Liquid Chromatography-High-Definition Mass Spectrometry (UHPLC-HDMS) is a powerful tool. UHPLC enhances the separation efficiency and reduces analysis time compared to conventional HPLC. When coupled with high-definition mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, it allows for the accurate mass measurement of the precursor and fragment ions of this compound. This high resolution is critical for distinguishing the target analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

In a typical analysis, the [M-H]⁻ ion of this compound is observed in negative ionization mode. nih.gov The high-resolution mass spectrum provides the exact mass of the deprotonated molecule, confirming its elemental composition (C₇H₃Cl₂O₃⁻). Further fragmentation in MS/MS experiments yields characteristic product ions that provide structural confirmation.

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O₃ | nih.gov |

| Molecular Weight | 207.01 g/mol | nih.govsigmaaldrich.com |

| Precursor Ion (m/z) [M-H]⁻ | 204.946473 | nih.gov |

| Major Fragment Ion (m/z) | 160.956644 | nih.gov |

This interactive table provides key mass spectrometric parameters for the identification of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantitative analysis of salicylic (B10762653) acid and its derivatives, including this compound. researchgate.netfarmaciajournal.com The method's versatility allows for various detection techniques, such as UV-Vis spectrophotometry and fluorescence detection, depending on the required sensitivity and selectivity. researchgate.net